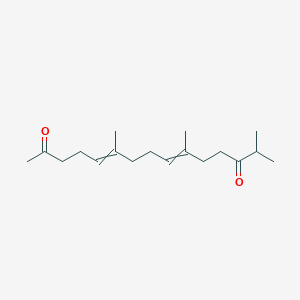
(Phenylmethylene)bis(trimethylstannane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Phenylmethylene)bis(trimethylstannane) is an organotin compound characterized by the presence of a phenylmethylene group bonded to two trimethylstannane moieties. This compound is of significant interest in the field of organometallic chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Phenylmethylene)bis(trimethylstannane) typically involves the reaction of phenylmethylene chloride with trimethylstannane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods: Industrial production of (Phenylmethylene)bis(trimethylstannane) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions: (Phenylmethylene)bis(trimethylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylstannane groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides or organolithium reagents are commonly used.
Major Products: The major products formed from these reactions include various organotin compounds with different functional groups, depending on the nature of the reagents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
(Phenylmethylene)bis(trimethylstannane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organotin compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It finds applications in the production of polymers, coatings, and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which (Phenylmethylene)bis(trimethylstannane) exerts its effects involves the interaction of the tin atoms with various molecular targets. The compound can form coordination complexes with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of stable organotin complexes.
Vergleich Mit ähnlichen Verbindungen
(Phenylmethylene)bis(trimethylsilane): Similar in structure but with silicon atoms instead of tin.
(Phenylmethylene)bis(trimethylgermane): Contains germanium atoms in place of tin.
(Phenylmethylene)bis(trimethyllead): Lead analog of the compound.
Uniqueness: (Phenylmethylene)bis(trimethylstannane) is unique due to the presence of tin atoms, which impart distinct reactivity and properties compared to its silicon, germanium, and lead analogs. The tin atoms provide unique coordination chemistry and catalytic properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
71000-63-0 |
|---|---|
Molekularformel |
C13H24Sn2 |
Molekulargewicht |
417.7 g/mol |
IUPAC-Name |
trimethyl-[phenyl(trimethylstannyl)methyl]stannane |
InChI |
InChI=1S/C7H6.6CH3.2Sn/c1-7-5-3-2-4-6-7;;;;;;;;/h1-6H;6*1H3;; |
InChI-Schlüssel |
KRPLJSATTFJDOH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C(C1=CC=CC=C1)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


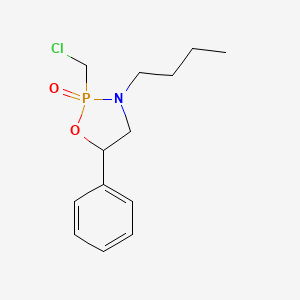
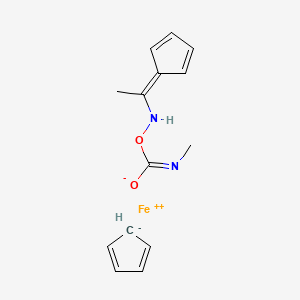
![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
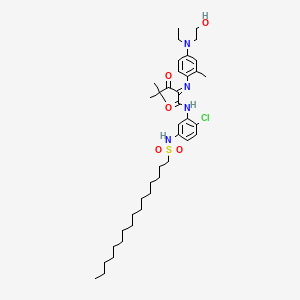
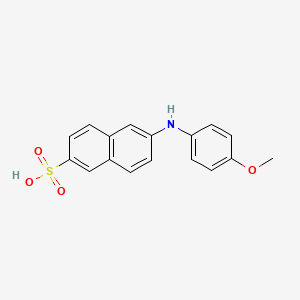
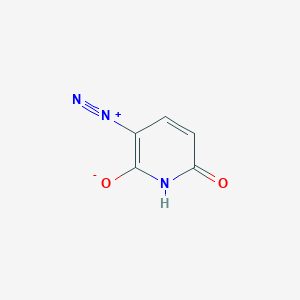
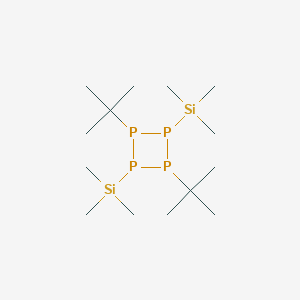
![Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]-](/img/structure/B14467040.png)
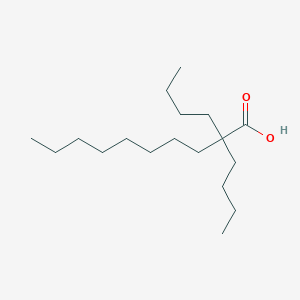
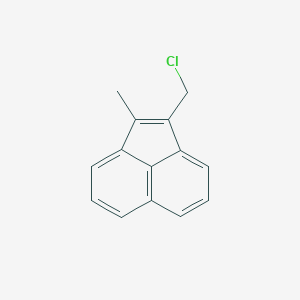
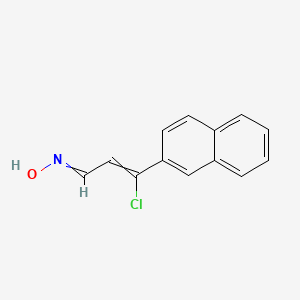
![1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene](/img/structure/B14467071.png)
